magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide
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Overview
Description
Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide is an organometallic compound that combines magnesium with a substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide typically involves the reaction of 4-fluoro-1-methyl-2-phenylbenzene with magnesium in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the addition of iodine or 1,2-dibromoethane to activate the magnesium . The general reaction can be represented as: [ \text{4-fluoro-1-methyl-2-phenylbenzene} + \text{Mg} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in polar aprotic solvents like THF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield a new organometallic compound with a different alkyl group.
Scientific Research Applications
Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used to create pharmaceutical intermediates.
Material Science: It is employed in the development of new materials with unique properties.
Catalysis: The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity
Mechanism of Action
The mechanism by which magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide exerts its effects involves the formation of a reactive intermediate that can interact with various molecular targets. The magnesium atom in the compound acts as a Lewis acid, facilitating the formation of new chemical bonds. This interaction can activate specific pathways and molecular targets, leading to the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Magnesium;4-fluoro-1-methylbenzene;bromide
- Magnesium;4-fluoro-2-phenylbenzene;bromide
- Magnesium;1-methyl-2-phenylbenzene;bromide
Uniqueness
Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C13H10BrFMg |
---|---|
Molecular Weight |
289.43 g/mol |
IUPAC Name |
magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide |
InChI |
InChI=1S/C13H10F.BrH.Mg/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11;;/h2-3,5-9H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
KNOUQUABBBMSDG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC=C[C-]=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
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